2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole
CAS No.:
Cat. No.: VC18311787
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2O |
|---|---|
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | 2-(4-chloro-2-methoxyphenyl)-5-methyl-1H-imidazole |
| Standard InChI | InChI=1S/C11H11ClN2O/c1-7-6-13-11(14-7)9-4-3-8(12)5-10(9)15-2/h3-6H,1-2H3,(H,13,14) |
| Standard InChI Key | NRMZXVMUXOHFFY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(N1)C2=C(C=C(C=C2)Cl)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s systematic name, 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole, reflects its substituents on the imidazole core:
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A 4-chloro-2-methoxyphenyl group at the 2-position, contributing aromaticity and electron-withdrawing effects.
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A methyl group at the 5-position, enhancing hydrophobicity and steric bulk.
The molecular formula is C₁₁H₁₁ClN₂O, with a molecular weight of 222.67 g/mol. The exact mass, calculated using isotopic distributions, is 222.056 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₂O |
| Molecular Weight | 222.67 g/mol |
| Exact Mass | 222.056 g/mol |
| IUPAC Name | 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole |
Structural Features
The imidazole ring’s tautomeric equilibrium allows for proton exchange between the two nitrogen atoms, stabilizing the structure through aromaticity. The methoxy group (-OCH₃) at the phenyl ring’s 2-position enhances solubility in polar solvents, while the chloro substituent at the 4-position influences electronic interactions with biological targets.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole typically involves multi-step reactions, as outlined in analogous imidazole derivatives . A common approach includes:
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Condensation Reaction:
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Chlorination:
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Purification:
Optimization Strategies
Patent CN103936678A highlights the importance of solvent selection and stoichiometry in maximizing yields . For instance, a 1:2 molar ratio of aldehyde to amine precursor in DMF at 80°C achieves >75% yield .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the imidazole ring’s reactivity.
Spectroscopic Data
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¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), and δ 7.25–7.45 (m, aromatic protons).
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Mass Spectrometry: A molecular ion peak at m/z 222.056 confirms the molecular formula.
Biological Activities
Enzyme Inhibition
The compound exhibits xanthine oxidase inhibition (IC₅₀ = 12.4 μM), potentially aiding in gout treatment by reducing uric acid production. This activity correlates with the electron-withdrawing chloro group enhancing binding affinity.
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
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Bacterial Strains: MIC values of 6.25 μg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Strains: 50% inhibition of Candida albicans at 25 μg/mL.
Applications in Drug Discovery
Anticancer Research
Preliminary assays show 40% inhibition of MCF-7 breast cancer cells at 50 μM, likely through apoptosis induction.
Anti-inflammatory Agents
In murine models, the compound reduces paw edema by 55% at 10 mg/kg, comparable to ibuprofen.
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